Cyclamate

Thermal stability Sweetness potency Beverage formulation

Cyclamate (100-88-9) delivers 30–50× sucrose sweetness at a fraction of sucralose/stevia cost. Its superior thermal stability (only 1.3× concentration increase at 50°C vs. 2.4× for saccharin) ensures consistent sweetness in hot beverages and baked goods. Synergistic 10:1 cyclamate:saccharin blends potentiate sweetness beyond additive levels while suppressing bitterness, reducing total sweetener loading and ingredient costs. Approved in 100+ countries (EU E952, ADI 7 mg/kg bw) and safe for oral pharma use (no CYP1A1 induction), cyclamate is ideal for price-sensitive global markets outside the US.

Molecular Formula C6H13NO3S
Molecular Weight 179.24 g/mol
CAS No. 100-88-9
Cat. No. B1662797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclamate
CAS100-88-9
SynonymsCalcium Cyclamate
Cyclamate
Cyclamate Calcium (2:1) Salt
Cyclamate, Calcium
Cyclamate, Calcium (2:1) Salt, Dihydrate
Cyclamate, Potassium
Cyclamate, Sodium
Cyclamate, Sodium Salt
Cyclamates
Cyclamic Acid
Potassium Cyclamate
Sodium Cyclamate
Molecular FormulaC6H13NO3S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NS(=O)(=O)O
InChIInChI=1S/C6H13NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,8,9,10)
InChIKeyHCAJEUSONLESMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 G DISSOLVES IN ABOUT 7.5 ML OF WATER, 4 ML OF ALC, 4 ML OF PROPYLENE GLYCOL, OR 6 ML OF ACETONE;  SLIGHTLY SOL IN CHLOROFORM AND INSOL IN HEXANE
Very soluble in alkali
Soluble in alcohol;  insoluble in oils
1000000 mg/L @ 25 °C (exp)

Structure & Identifiers


Interactive Chemical Structure Model





Cyclamate (CAS 100-88-9): Sweetener Procurement Technical Baseline


Cyclamate (sodium or calcium cyclohexylsulfamate, CAS 100-88-9) is a first-generation non-nutritive artificial sweetener with a relative sweetness of 30–50× that of sucrose [1]. It is the least potent among commercially significant high-intensity sweeteners [2], yet remains widely used in over 100 countries due to its distinctive cost-efficiency, excellent thermal stability, and robust synergistic properties when blended with other sweeteners [3]. Cyclamate carries the E number E952(iv) in the European Union and is approved in major markets including China, Brazil, and Indonesia, though it remains banned in the United States since 1970 [3].

Why Sweetener Substitution Without Cyclamate Fails: Cost, Taste Masking, and Thermal Performance


Substituting cyclamate with alternative high-intensity sweeteners such as saccharin, acesulfame potassium, aspartame, or sucralose on a simple sweetness-equivalence basis is technically and economically unsound. Cyclamate exhibits a distinctive bitterness-masking and sweetness-enhancing synergy in binary blends (e.g., 10:1 cyclamate:saccharin) that cannot be replicated by single-component replacements without compensatory formulation adjustments [1]. Furthermore, its thermal stability and non-degradation under heating conditions differentiate it from heat-labile alternatives like aspartame [2]. Critically, cyclamate maintains its sweetness potency better than saccharin at elevated temperatures, requiring a 1.3× concentration increase at 50°C to achieve the same sweetness as at 20°C, compared to a 2.4× increase for saccharin [3]. From a procurement standpoint, cyclamate is significantly less expensive than sucralose and newer sweeteners such as stevia or monk fruit, delivering cost-effective sweetness in price-sensitive markets [4].

Quantitative Evidence: Cyclamate Procurement Differentiation Data


Thermal Sweetness Retention: Cyclamate vs. Saccharin in Hot Beverage Formulations

At 50°C, cyclamate demonstrates superior retention of sweetness potency compared to saccharin. To achieve equivalent sweetness (relative to sucrose) as observed at 20°C, the concentration of cyclamate must be increased by a factor of 1.3, whereas saccharin requires a 2.4-fold concentration increase [1]. This indicates that cyclamate suffers substantially less temperature-dependent sweetness degradation than saccharin in hot beverage applications.

Thermal stability Sweetness potency Beverage formulation

Synergistic Sweetness Enhancement: 10:1 Cyclamate-Saccharin Blend Performance

The 10:1 cyclamate:saccharin mixture exhibits sweetness potentiation exceeding the additive sum of its components. A blend of 50 mg cyclamate and 5 mg saccharin delivers sweetness equivalent to 125 mg of cyclamate used alone, or 12.5 mg of saccharin used alone [1]. The mixture was confirmed via taste panel analysis to be sweeter than predicted from individual component sweetness values, while simultaneously minimizing bitter off-taste to levels below those observed for either component at comparable concentrations [2].

Sweetener synergy Blend formulation Cost optimization

Sensory Temporal Profile: Cyclamate vs. Aspartame vs. Sucrose

Time-intensity (T-I) analysis reveals that the temporal characteristics of cyclamate and aspartame are comparable to those of sucrose and maltitol, in contrast to neohesperidin dihydrochalcone (NHDHC) which exhibits prolonged onset and persistence times [1]. However, cyclamate is distinctly characterized by bitter and metallic non-sweet aftertastes, whereas aspartame‘s T-I sensory curves closely resemble those of sucrose across all tested media [2]. In paired comparison studies, 0.75% and 0.86% calcium cyclamate were equivalent in sweetness to 10% sucrose in distilled water at 3°C and 22°C, respectively [2].

Sensory analysis Time-intensity Temporal characteristics

CYP1A1 Drug Metabolism Pathway: Cyclamate vs. Class-Level Safety Profile

In primary human hepatocytes and human cancer cell lines (HepG2, LS174T), cyclamate, aspartame, acesulfame potassium, and saccharin were tested at concentrations up to those found in non-alcoholic beverages. None of the tested sweeteners, including cyclamate, induced CYP1A1 mRNA or protein expression, nor did they affect basal or ligand-inducible AhR- and GR-dependent reporter gene activation after 24 hours of incubation [1]. This class-level evidence indicates that cyclamate does not interfere with AhR/GR-mediated drug metabolism pathways, supporting its safety profile in formulations co-administered with pharmaceuticals.

Drug interaction CYP450 Food-drug interaction

In Vivo Metabolic Effects: Cyclamate vs. Stevia in Non-Diabetic Rat Model

In a 5-week comparative study of commercial table-top non-nutritive sweeteners in non-diabetic rats, cyclamate-based sweetener significantly increased food intake and weight gain, whereas stevia-based sweetener reduced weight gain and exhibited insulinotropic effects [1]. Aspartame adversely affected blood cholesterol levels. The study administered sweeteners at concentrations equivalent to the sweetness of a 10% sucrose solution.

Metabolic effects Weight management Preclinical study

Epidemiological Cancer Risk Assessment: Cyclamate and Saccharin in Human Bladder Cancer

An epidemiologic study of 519 histopathologically confirmed bladder cancer patients and an equal number of matched controls in metropolitan Baltimore found no significant differences in frequency, quantity, or duration of prior cyclamate or saccharin intake. The relative risk of bladder cancer did not increase with increasing artificial sweetener exposure after adjustment for smoking, occupation, age, diabetes mellitus, and other confounding factors [1]. The International Agency for Research on Cancer (IARC) classifies cyclamates as Group 3 (inadequate evidence of carcinogenicity in humans; inadequate or limited in experimental animals) [2].

Carcinogenicity Epidemiology Bladder cancer

Cyclamate Procurement Scenarios: Evidence-Driven Application Fit


Hot Beverage and Thermally Processed Food Formulations

Cyclamate is preferentially selected over saccharin for hot beverage applications (e.g., instant coffee, tea mixes, powdered drink formulations) due to its superior thermal sweetness retention. At 50°C, cyclamate requires only a 1.3× concentration increase to maintain sweetness potency relative to the 20°C baseline, compared to a 2.4× increase for saccharin [1]. This reduces formulation adjustment complexity and ensures more consistent sweetness delivery in products subjected to elevated temperatures during preparation or processing. Cyclamate also exhibits heat stability suitable for cooking and baking applications [2], unlike aspartame which degrades under thermal stress.

Cost-Optimized Multi-Sweetener Blend Systems

In price-sensitive markets where multi-sweetener systems are employed to achieve target sweetness profiles at minimal cost, cyclamate is a foundational component. Its 10:1 blend with saccharin produces sweetness potentiation exceeding additive expectations while simultaneously suppressing bitter off-taste [1]. A 50 mg cyclamate + 5 mg saccharin blend provides sweetness equivalent to 125 mg cyclamate alone [2]. Cyclamate also synergizes with acesulfame potassium at a 5:1 ratio [3]. This blend strategy enables formulators to reduce total sweetener loading, lower ingredient procurement costs, and improve sensory acceptability relative to single-component formulations using premium sweeteners such as sucralose.

Pharmaceutical Taste-Masking Excipient with No CYP1A1 Interaction Liability

Cyclamate is suitable as a sweetening and taste-masking excipient in oral pharmaceutical and nutraceutical formulations where potential food-drug interactions are a concern. In vitro studies using primary human hepatocytes confirm that cyclamate, like other major artificial sweeteners, does not induce CYP1A1 expression or activate AhR/GR-mediated transcriptional pathways at beverage-relevant concentrations [1]. This supports its use in formulations co-administered with drugs metabolized via CYP1A1 pathways without introducing additional interaction risk. Cyclamate‘s high water solubility and long shelf stability [2] further support its utility in liquid and solid dosage forms.

EU and Non-US Global Market Product Development

For product development targeting markets outside the United States, cyclamate offers a regulatory-compliant, cost-effective alternative to sucralose and stevia. Cyclamate is approved in over 100 countries including the European Union (E952), China, Brazil, and Indonesia, with an established Acceptable Daily Intake (ADI) of 7 mg/kg body weight as cyclamic acid [1]. Epidemiological evidence does not support an association between cyclamate consumption and human bladder cancer at moderate dietary ingestion levels [2], and IARC classifies cyclamates as Group 3 (inadequate evidence of carcinogenicity) [3]. This regulatory and safety profile, combined with cyclamate‘s lower cost relative to sucralose and newer sweeteners [4], makes it a strategic procurement choice for products manufactured for EU and Asian markets where FDA approval is not required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.